molecular formula C5H12NO4P B8561009 4-(Phosphonomethyl)morpholine

4-(Phosphonomethyl)morpholine

Cat. No.: B8561009
M. Wt: 181.13 g/mol
InChI Key: TUGMVGKTLNQWJN-UHFFFAOYSA-N
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Description

Morpholine (C₄H₉NO) is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom. Its derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity, solubility, and metabolic stability. Below, we compare key morpholine derivatives based on substituent groups, synthesis routes, and biological relevance.

Properties

Molecular Formula

C5H12NO4P

Molecular Weight

181.13 g/mol

IUPAC Name

morpholin-4-ylmethylphosphonic acid

InChI

InChI=1S/C5H12NO4P/c7-11(8,9)5-6-1-3-10-4-2-6/h1-5H2,(H2,7,8,9)

InChI Key

TUGMVGKTLNQWJN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Nitro-Substituted Morpholine Derivatives

a. 4-(4-Nitrophenyl)morpholine (CAS 10389-51-2)
  • Structure : A morpholine ring attached to a 4-nitrophenyl group.
  • Synthesis : Reacting morpholine with 4-nitrochlorobenzene in the presence of a base (e.g., K₂CO₃) .
  • Applications : Intermediate in anticancer drug synthesis and kinase inhibitors .
  • Key Property : The nitro group enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions.
b. 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)
  • Structure : A nitrobenzyl group linked to morpholine.
  • Applications : Key intermediate in anticancer agents (e.g., squaramides) .
  • Crystallography : Exhibits distinct solid-state packing compared to sulfur-containing analogues due to hydrogen bonding .

Comparison Table :

Compound Molecular Formula Key Applications Notable Properties Reference
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ Anticancer intermediates Electron-withdrawing nitro group
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ Antimycobacterial agents Hydrogen-bonded crystal packing

Sulfur-Containing Analogues

a. 4-(4-Nitrophenyl)thiomorpholine
  • Structure : Thiomorpholine (sulfur replaces oxygen in the ring) with a 4-nitrophenyl group.
  • Synthesis : Nucleophilic substitution of 4-fluoronitrobenzene with thiomorpholine .
  • Key Differences vs. Morpholine :
    • Lipophilicity : Sulfur increases logP, enhancing membrane permeability.
    • Metabolic Stability : Sulfur serves as a "soft spot" for oxidation (e.g., to sulfoxides/sulfones) .
  • Applications : Precursor in antidiabetic and antimigraine drugs .
b. 4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine
  • Structure : Morpholine fused to a chlorophenyl-thiazole group.
  • Applications : Antimicrobial and antifungal agents .

Comparison Table :

Compound Molecular Formula Key Applications Notable Properties Reference
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S Antidiabetic drugs Higher lipophilicity, metabolic lability
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine C₁₃H₁₃ClN₂OS Antimicrobial agents Thiazole enhances π-π stacking

Sulfonyl and Sulfonamide Derivatives

a. 4-[(4-Methoxyphenyl)sulfonyl]morpholine
  • Synthesis : Reaction of morpholine with aryl sulfonyl chlorides .
  • Properties : Sulfonyl groups improve thermal stability and solubility in polar solvents.
  • Applications : Antifungal and anti-inflammatory agents .
b. N-(4-Aminobenzenesulphonyl)morpholine Derivatives
  • Modifications: Functionalized with amino acids or triazoles .
  • Applications : Antibacterial and antifungal agents (e.g., sulfa drug analogues) .

Comparison Table :

Compound Molecular Formula Key Applications Notable Properties Reference
4-[(4-Methoxyphenyl)sulfonyl]morpholine C₁₁H₁₅NO₄S Antifungal agents Enhanced thermal stability
N-(4-Aminobenzenesulphonyl)morpholine C₁₀H₁₄N₂O₃S Antibacterial agents Tunable via amino acid conjugation

Heteroaromatic-Fused Morpholines

a. 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
  • Synthesis : Nucleophilic substitution of bromothiadiazole with morpholine .
  • Applications : Fluorescent probes and kinase inhibitors.
b. 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine
  • Structure: Morpholine fused to a chlorothienopyrimidine.
  • Applications : Antitumor agents (e.g., inhibitors of tyrosine kinases) .

Comparison Table :

Compound Molecular Formula Key Applications Notable Properties Reference
4-(7-Bromobenzo[d]thiadiazol-4-yl)morpholine C₁₀H₁₀BrN₃OS Fluorescent probes Bromine enhances electrophilicity
4-(2-Chlorothienopyrimidin-4-yl)morpholine C₁₀H₁₀ClN₃OS Antitumor agents Chlorine improves binding affinity

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